4-chloro-N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
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Overview
Description
4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, sulfonyl, piperidinyl, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide typically involves multi-step organic reactions. One common approach is to start with the chlorination of benzenecarbohydrazide, followed by the introduction of the sulfonyl group through a sulfonylation reaction. The piperidinyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the chlorinated benzenecarbohydrazide with the sulfonyl-piperidinyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidinyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-naphthol: Used in similar applications but differs in its structural features and reactivity.
4-chlorobenzonitrile: Another chlorinated aromatic compound with different functional groups and applications.
4-nitrochlorobenzene: Shares the chloro group but has a nitro group instead of the sulfonyl and piperidinyl groups.
Uniqueness
4-chloro-N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonyl and piperidinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4S/c20-15-3-1-13(2-4-15)18(25)22-23-19(26)14-9-11-24(12-10-14)29(27,28)17-7-5-16(21)6-8-17/h1-8,14H,9-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLQAJKHVDNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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